molecular formula C8H16O B13623537 trans-2-Ethyl-cyclohexanol CAS No. 4276-43-1

trans-2-Ethyl-cyclohexanol

Katalognummer: B13623537
CAS-Nummer: 4276-43-1
Molekulargewicht: 128.21 g/mol
InChI-Schlüssel: CFYUBZHJDXXXQE-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R)-2-ethylcyclohexan-1-ol is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-ethylcyclohexan-1-ol typically involves the reduction of the corresponding ketone, 2-ethylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of rac-(1R,2R)-2-ethylcyclohexan-1-ol may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of 2-ethylcyclohexanone under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,2R)-2-ethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-ethylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of 2-ethylcyclohexane.

    Substitution: The hydroxyl group in rac-(1R,2R)-2-ethylcyclohexan-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

    Oxidation: 2-ethylcyclohexanone

    Reduction: 2-ethylcyclohexane

    Substitution: 2-ethylcyclohexyl chloride or 2-ethylcyclohexyl bromide

Wissenschaftliche Forschungsanwendungen

rac-(1R,2R)-2-ethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of rac-(1R,2R)-2-ethylcyclohexan-1-ol depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
  • rac-(1R,2R)-2-(4-fluorobenzyl)cyclopentylamine hydrochloride
  • rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine

Uniqueness

rac-(1R,2R)-2-ethylcyclohexan-1-ol is unique due to its specific chiral configuration and the presence of an ethyl group on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

4276-43-1

Molekularformel

C8H16O

Molekulargewicht

128.21 g/mol

IUPAC-Name

(1R,2R)-2-ethylcyclohexan-1-ol

InChI

InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1

InChI-Schlüssel

CFYUBZHJDXXXQE-HTQZYQBOSA-N

Isomerische SMILES

CC[C@@H]1CCCC[C@H]1O

Kanonische SMILES

CCC1CCCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.